

4-Isopropylanisole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isopropylanisole

Cat. No.: B1583350

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In-Depth Technical Guide to 4-Isopropylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-isopropylanisole**, a substituted aromatic ether. The document details its chemical and physical properties, provides an experimental protocol for its synthesis via Friedel-Crafts alkylation, and outlines a method for its analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the potential applications of the anisole scaffold in drug discovery and development, with a focus on its role in modulating signaling pathways.

Introduction

4-Isopropylanisole, also known as 4-methoxycumene, is an organic compound with the chemical formula $C_{10}H_{14}O$.^{[1][2][3][4][5]} It is a colorless liquid characterized by an aromatic, anise-like odor.^[6] Structurally, it consists of an anisole core substituted with an isopropyl group at the para position. While it finds primary applications in the fragrance and flavor industries, the anisole moiety is a recurring structural motif in a variety of biologically active compounds.^[7] ^[8] This guide aims to provide researchers and drug development professionals with a detailed understanding of **4-isopropylanisole**, from its fundamental properties to its potential as a building block in the synthesis of novel therapeutic agents.

Molecular and Physicochemical Data

The fundamental properties of **4-isopropylanisole** are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: Chemical Identity and Molecular Formula

Identifier	Value
IUPAC Name	1-methoxy-4-propan-2-ylbenzene[2]
Synonyms	4-Methoxycumene, p-Isopropylanisole[2][3]
CAS Number	4132-48-3[2][3][5]
Molecular Formula	C10H14O[1][2][3][4][5]
Molecular Weight	150.22 g/mol [1][3][4][5]
InChI Key	JULZQKLZSNOEEJ-UHFFFAOYSA-N[4]
SMILES	<chem>CC(C)c1ccc(OC)cc1</chem> [4]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless liquid[6]
Odor	Aromatic, anise-like[6]
Boiling Point	210-213 °C[5]
Melting Point	-37.3 °C (for anisole)[6]
Density	0.935 g/mL at 25 °C
Solubility	Insoluble in water; soluble in alcohol and ether[6]
Vapor Pressure	3.54 mmHg (for anisole)[6]
Flash Point	83 °C[5]
Refractive Index	1.504

Experimental Protocols

Synthesis of 4-Isopropylanisole via Friedel-Crafts Alkylation

This protocol describes the synthesis of **4-isopropylanisole** through the Friedel-Crafts alkylation of anisole with 2-propanol, using a solid acid catalyst. This method is a greener alternative to traditional Lewis acid catalysts.

Materials and Reagents:

- Anisole (C₇H₈O)
- 2-Propanol (C₃H₈O)
- Solid acid catalyst (e.g., H-Beta Zeolite)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
- **Catalyst and Reactant Addition:** To the flask, add the H-Beta Zeolite catalyst (5% by weight of anisole) and anhydrous dichloromethane. Begin stirring the suspension.
- **Initiation of Reaction:** In the dropping funnel, place a mixture of anisole and 2-propanol in a 1:1.2 molar ratio. Add this mixture dropwise to the stirred suspension in the flask at room temperature over a period of 30 minutes.
- **Reaction Progression:** After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with

deionized water and saturated sodium bicarbonate solution.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Analysis of 4-Isopropylanisole by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of **4-isopropylanisole**.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
- Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 180°C at a rate of 10°C/min.
 - Hold: Hold at 180°C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-300 m/z.
 - Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

Sample Preparation:

- Prepare a stock solution of **4-isopropylanisole** in a suitable volatile solvent (e.g., dichloromethane or hexane).[1]
- Create a series of calibration standards by serially diluting the stock solution.
- For quantitative analysis of unknown samples, dissolve a precisely weighed amount of the sample in the chosen solvent. An internal standard can be used for improved accuracy.
- Inject 1 µL of the prepared sample into the GC-MS system.

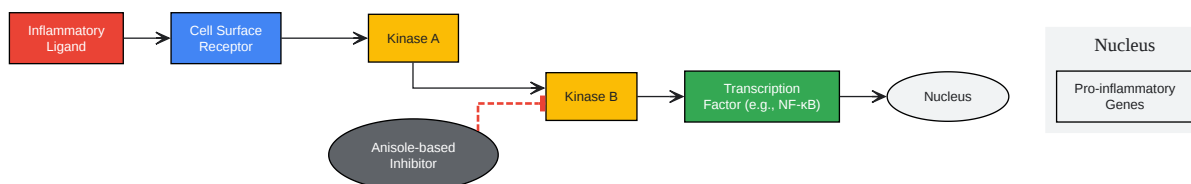
Role in Drug Discovery and Development

While **4-isopropylanisole** itself is not a therapeutic agent, the anisole scaffold is a key structural component in numerous pharmacologically active molecules. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its polarity, metabolic stability, and ability to form hydrogen bonds.

Anisole Derivatives in Signaling Pathways

Derivatives of anisole have been implicated in the modulation of various cellular signaling pathways. For instance, certain compounds containing the anisole moiety have been shown to interact with pathways crucial in inflammation and cancer.

Diagram 1: Hypothetical Modulation of an Inflammatory Signaling Pathway by an Anisole Derivative



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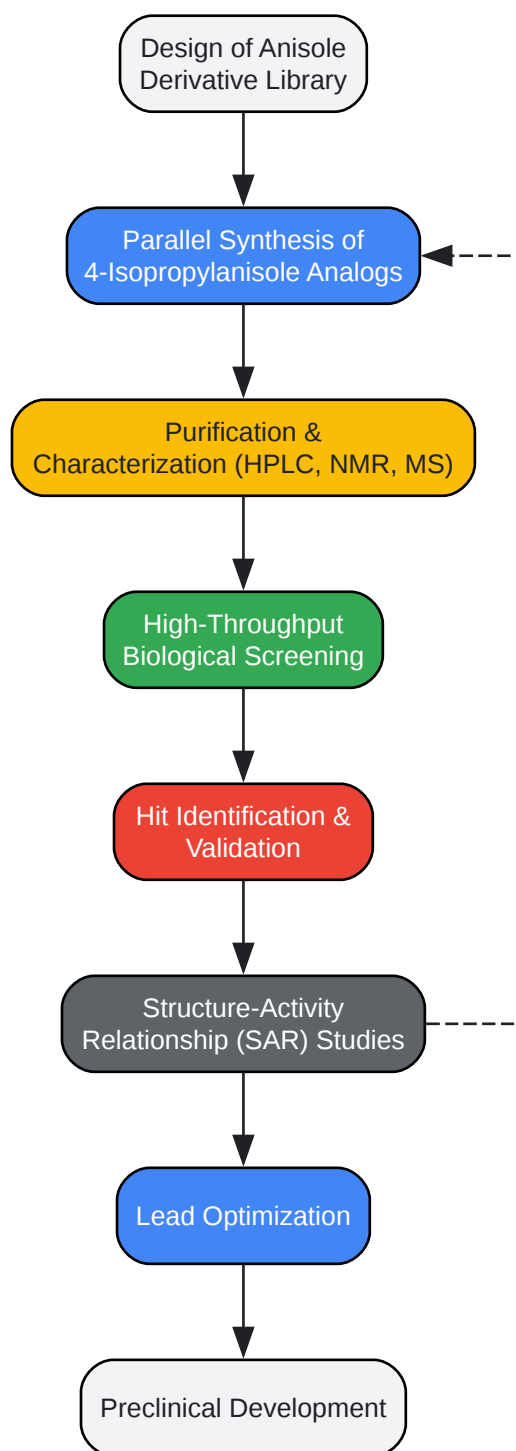
Caption: Anisole-based inhibitor blocking a kinase in an inflammatory pathway.

This diagram illustrates a hypothetical mechanism where an anisole-containing drug molecule acts as an inhibitor of a key kinase in an inflammatory signaling cascade, thereby preventing the transcription of pro-inflammatory genes.

Experimental Workflow for Screening Anisole Derivatives

The following diagram outlines a typical workflow for the synthesis and screening of a library of anisole derivatives for potential therapeutic activity.

Diagram 2: Workflow for Synthesis and Screening of Anisole Derivatives



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Caption: Drug discovery workflow for anisole derivatives.

This workflow highlights the iterative process of designing, synthesizing, and testing new chemical entities based on the **4-isopropylanisole** scaffold to identify and optimize lead

compounds for further development.

Conclusion

4-Isopropylanisole is a well-characterized aromatic compound with established physical and chemical properties. The experimental protocols provided in this guide offer a practical basis for its synthesis and analysis in a laboratory setting. More significantly for the drug development professional, the anisole core represents a valuable scaffold in medicinal chemistry.

Understanding the influence of the methoxy and alkyl substituents on biological activity is key to leveraging this and related structures in the design of novel therapeutics that can effectively modulate key signaling pathways. Further investigation into the structure-activity relationships of **4-isopropylanisole** derivatives is warranted to fully explore their therapeutic potential.

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- To cite this document: BenchChem. [4-Isopropylanisole molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583350#4-isopropylanisole-molecular-weight-and-formula]

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